

Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylpyrazin-2-ol

Cat. No.: B1670924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol, also known as DPO, is a heterocyclic organic compound with the chemical formula $C_6H_8N_2O$.^{[1][2]} It has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its crucial role as a quorum-sensing autoinducer in various bacterial species, most notably the pathogenic bacterium *Vibrio cholerae*.^{[1][3][4]} Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling behaviors such as biofilm formation and virulence.^{[3][5]} Understanding the spectroscopic properties of **3,5-Dimethylpyrazin-2-ol** is fundamental for its identification, quantification, and for elucidating its mechanism of action in bacterial signaling pathways. This technical guide provides a comprehensive overview of the available spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the *Vibrio cholerae* quorum-sensing pathway.

Physicochemical Properties

Property	Value	Reference
CAS Number	60187-00-0	[2] [6]
Molecular Formula	C ₆ H ₈ N ₂ O	[2]
Molecular Weight	124.14 g/mol	[2]
IUPAC Name	3,5-dimethylpyrazin-2-ol	
Synonyms	DPO, 3,5-Dimethyl-2-pyrazinol	[3]

Spectroscopic Data

Direct and complete experimental spectroscopic data for **3,5-Dimethylpyrazin-2-ol** is not readily available in public databases. However, based on the analysis of closely related and structurally similar compounds, such as 3,5-dimethylpyrazine-2-carboxylic acid and various substituted pyrazines, the expected spectral characteristics can be inferred. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5	Singlet	1H	H-6
~ 2.4	Singlet	3H	C ₅ -CH ₃
~ 2.2	Singlet	3H	C ₃ -CH ₃
Broad Singlet	1H	OH	N ₁ -H or O-H (tautomer dependent)

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The position of the hydroxyl proton is highly variable and may exchange with deuterium in deuterated solvents.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~ 155	C-2
~ 148	C-5
~ 135	C-3
~ 130	C-6
~ 21	C ₅ -CH ₃
~ 19	C ₃ -CH ₃

Note: Chemical shifts are predicted based on data from similar pyrazine structures.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
124	100	[M] ⁺ (Molecular Ion)
96	Variable	[M - CO] ⁺
81	Variable	[M - CO - CH ₃] ⁺
54	Variable	Further fragmentation

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H / N-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~ 1650	Strong	C=O stretch (in pyrazinone tautomer)
~ 1600	Medium	C=N stretch
~ 1450	Medium	C-H bend

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3,5-Dimethylpyrazin-2-ol**. These protocols are based on standard techniques for the analysis of small organic molecules.

Synthesis of 3,5-Dimethylpyrazin-2-ol

A common method for the synthesis of **3,5-Dimethylpyrazin-2-ol** involves the redox reaction of a corresponding dimethylpyrazine.[\[1\]](#)

Materials:

- 2,5-Dimethylpyrazine
- Hydrogen Peroxide (30%)
- Sulfuric Acid
- Pyridine-N-oxide (catalyst)
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate

- Silica Gel for column chromatography

Procedure:

- Dissolve 2,5-dimethylpyrazine in a suitable organic solvent like dichloromethane.
- Add a catalytic amount of pyridine-N-oxide.
- Slowly add hydrogen peroxide to the mixture at room temperature while stirring.
- Carefully add concentrated sulfuric acid dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **3,5-Dimethylpyrazin-2-ol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of purified **3,5-Dimethylpyrazin-2-ol** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^1H NMR Protocol:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate all peaks and determine the chemical shifts relative to the residual solvent peak.
- ^{13}C NMR Protocol:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a sufficient number of scans for clear observation of all carbon signals.

Mass Spectrometry (MS)

- Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Protocol:
 - Infuse the sample solution into the ESI or EI source.
 - Acquire the mass spectrum in positive ion mode.
 - Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

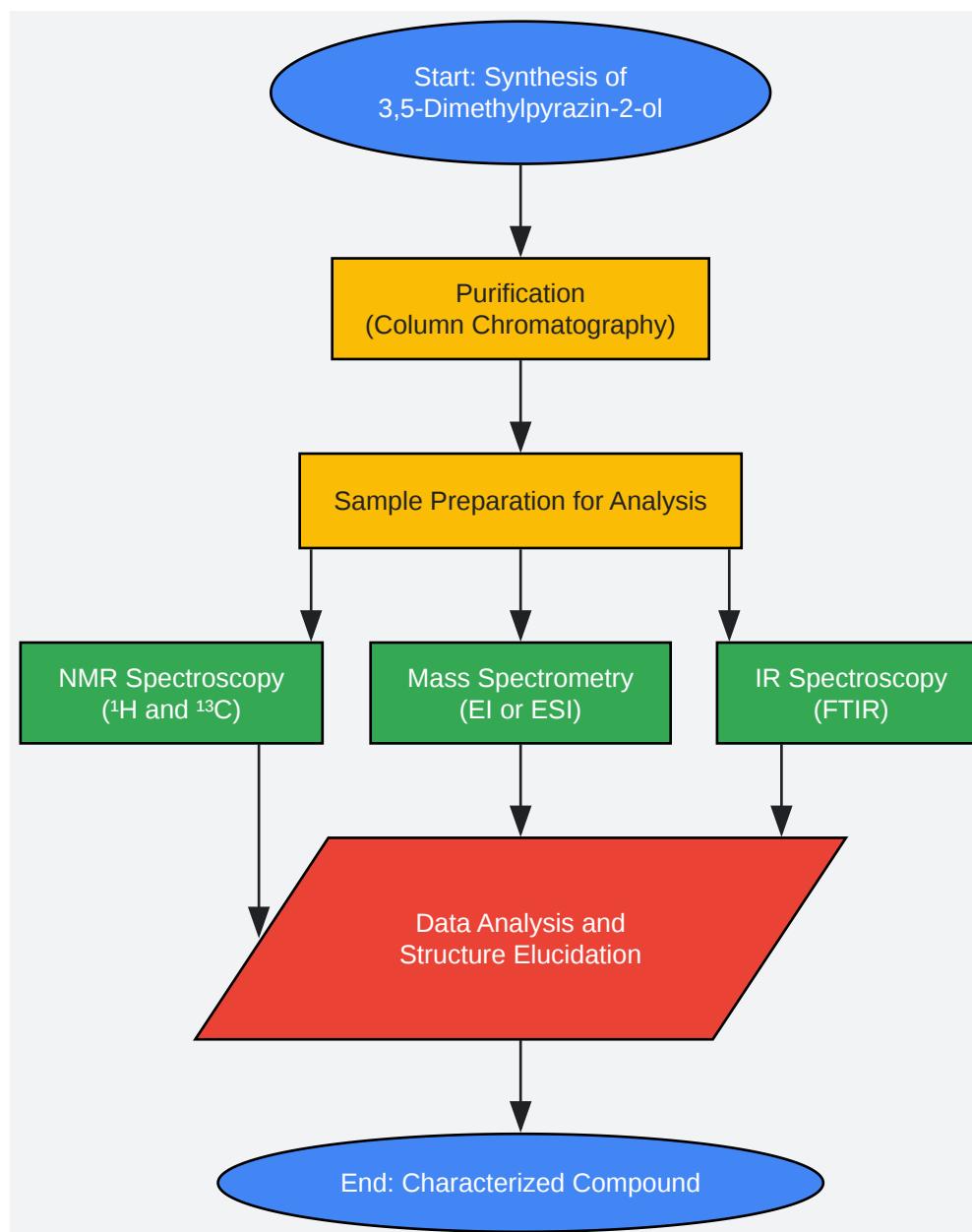
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.
- Protocol:
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Role in Bacterial Signaling

In *Vibrio cholerae*, **3,5-Dimethylpyrazin-2-ol** (DPO) acts as an autoinducer in a specific quorum-sensing circuit.[3][4] This pathway operates in parallel to other quorum-sensing systems in the bacterium.[3] The biosynthesis of DPO is dependent on the enzyme threonine dehydrogenase (Tdh) and utilizes threonine and alanine as precursors.[3]

DPO binds to and activates a cytoplasmic transcription factor called VqmA.[3][4] The resulting DPO-VqmA complex then activates the transcription of a small regulatory RNA (sRNA) named VqmR.[3][4] VqmR, in turn, represses the expression of genes that are essential for biofilm formation and the production of virulence factors.[3][9] This signaling cascade allows *V. cholerae* to modulate its collective behaviors in response to changes in population density.[3]


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: DPO signaling pathway in *Vibrio cholerae*.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylpyrazin-2-ol | 60187-00-0 | Benchchem [benchchem.com]
- 2. 3,5-Dimethylpyrazin-2-ol | 60187-00-0 | FD140424 [biosynth.com]
- 3. A *Vibrio cholerae* autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism underlying autoinducer recognition in the *Vibrio cholerae* DPO-VqmA quorum-sensing pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three autoinducer molecules act in concert to control virulence gene expression in *Vibrio cholerae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. pnas.org [pnas.org]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670924#spectroscopic-data-of-3-5-dimethylpyrazin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com